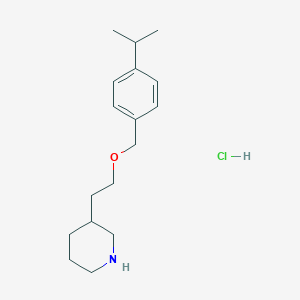

4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride

Description

Properties

IUPAC Name |

3-[2-[(4-propan-2-ylphenyl)methoxy]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.ClH/c1-14(2)17-7-5-16(6-8-17)13-19-11-9-15-4-3-10-18-12-15;/h5-8,14-15,18H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMXCUMRUOJWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)COCCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-98-0 | |

| Record name | Piperidine, 3-[2-[[4-(1-methylethyl)phenyl]methoxy]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 4-isopropylbenzyl chloride with 2-(3-piperidinyl)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(3-piperidinyl)ethanol attacks the carbon atom of the 4-isopropylbenzyl chloride, leading to the formation of the ether bond. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced forms of the compound

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride serves as a valuable reagent in organic synthesis. It is utilized for the preparation of various derivatives, which can lead to the development of more complex molecules used in pharmaceuticals and other chemical products.

Biological Research

In biological studies, this compound is significant for its role in exploring biological pathways and mechanisms involving piperidine derivatives. It has been investigated for its interactions with various receptors and enzymes, which can provide insights into cellular processes such as signal transduction and gene expression.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects. Research indicates that it may interact with specific molecular targets, modulating their activity and leading to various biological effects. Notably, it has shown promise as a potential antagonist for the adenosine A2A receptor (A2AR), which is relevant in neurodegenerative diseases and cancer therapies .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique structure allows for diverse applications in producing other compounds.

Case Study 1: Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research focused on its efficacy against specific pathogens showed promising results, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Neuropharmacology

Research into the neuropharmacological effects of this compound revealed that it may influence neurotransmitter systems relevant to mood and cognition. Studies have suggested that derivatives could be developed for treating mood disorders based on their receptor modulation capabilities .

Mechanism of Action

The mechanism of action of 4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Compound I12 ([1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2))

- Structure : Shares the 4-isopropylbenzyl group but incorporates a diazepane ring and pyrimidine-thiophene substituents.

- Synthesis : Unlike the target compound, I12 involves pyrimidine ring formation and diazepane functionalization, indicating divergent reactivity profiles .

- Biological Relevance : Likely designed for receptor modulation due to its heterocyclic components.

2-(3-Piperidinyl)ethyl Propyl Ether Hydrochloride

- Structure : Replaces the 4-isopropylbenzyl group with a simpler propyl ether.

- Synthesis : Likely follows analogous etherification steps but lacks aromatic substitution, reducing steric hindrance and synthetic complexity .

- Implications : The absence of the bulky isopropylbenzyl group may enhance solubility but reduce target affinity.

Piperidino(3-Piperidinyl)methanone Hydrochloride

Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride

- Structure : Contains a methyl-substituted piperidine ring and an acetate ester.

- Synthesis : Involves esterification and alkylation, differing from the Mannich reactions used for the target compound .

Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Functional Groups |

|---|---|---|---|---|

| 4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride | Not provided | Estimated >300 | Not provided | Ether, piperidine, hydrochloride |

| Piperidino(3-piperidinyl)methanone HCl | C₁₁H₂₀N₂O·HCl | 232.74 | 40576-21-4 | Ketone, piperidine |

| Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | C₁₀H₂₀ClNO₂ | 229.73 (free base) | Not provided | Ester, methylpiperidine |

| 2-(3-Piperidinyl)ethyl propyl ether HCl | C₁₀H₂₂ClNO | 207.75 (free base) | Not provided | Ether, piperidine |

Notes:

- The target compound’s aromatic 4-isopropylbenzyl group likely increases lipophilicity compared to aliphatic ethers (e.g., propyl ether), impacting bioavailability and membrane permeability .

- Piperidine-containing compounds generally exhibit basicity due to the amine group, but the hydrochloride salt improves aqueous solubility .

Key Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis leverages modular steps (Mannich reaction, etherification), allowing for derivatization to optimize pharmacokinetic properties .

- Structural Trade-offs : Bulky substituents (e.g., 4-isopropylbenzyl) improve target engagement but may reduce solubility, necessitating formulation adjustments .

- Unresolved Questions: Limited evidence on the target compound’s biological activity highlights the need for further studies on its mechanism and efficacy relative to analogues.

Biological Activity

4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C16H24ClN

- Molecular Weight : 283.82 g/mol

The structure consists of an isopropylbenzyl moiety linked to a piperidine derivative, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:

- Enzymes : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptors : It could bind to specific receptors, influencing signal transduction pathways.

The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which could affect central nervous system functions.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against a range of pathogens.

- Anticancer Potential : Investigations have shown that it may induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound could significantly reduce cell viability. The results are presented in the following table:

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

The data suggest a dose-dependent effect on cell viability, indicating potential for further development as an anticancer agent.

Safety and Toxicology

Toxicological assessments have shown that the compound has a favorable safety profile. In a study involving administration to mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a wide therapeutic window.

Q & A

Basic: What are the recommended synthetic routes for 4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride?

The synthesis typically involves coupling 4-isopropylbenzyl chloride with a piperidine-derived intermediate. A common approach is nucleophilic substitution under anhydrous conditions, leveraging the reactivity of the benzyl chloride group with a secondary amine (e.g., 3-piperidinylethanol). Reaction conditions such as temperature (e.g., reflux in THF at 60–70°C) and catalysts (e.g., triethylamine as a base) are critical for yield optimization. Post-synthesis, the product is converted to its hydrochloride salt using HCl gas or aqueous HCl .

Basic: What analytical techniques are used to confirm the purity and structural integrity of this compound?

- Purity : Titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide, as described in USP methods) and HPLC (e.g., 98.7% purity confirmed via reverse-phase C18 columns with UV detection at 206 nm) .

- Structural Confirmation :

- IR Spectroscopy : Validates functional groups (e.g., ether linkages, piperidine NH stretches).

- 1H NMR : Detects proton environments (e.g., isopropylbenzyl aromatic protons, piperidine methylene groups) and identifies impurities (e.g., residual solvents like acetone at 0.2%) .

Advanced: How should researchers design experiments to study its receptor-binding interactions in neurological targets?

Use radioligand displacement assays (e.g., competitive binding with [³H]-paroxetine for serotonin transporters) or fluorescence polarization to measure affinity. In vivo studies may involve pharmacokinetic profiling in rodent models, including metabolite identification via LC-HR-MS/MS (e.g., detecting N-iso-propyl-1,2-diphenylethylamine derivatives as analogs) . Control experiments should account for off-target effects by screening against related receptors (e.g., dopamine transporters).

Advanced: How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

Discrepancies often arise from bioavailability differences or metabolite interference. Strategies include:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations to correlate exposure levels with observed effects.

- Metabolite Identification : Use LC-HR-MS/MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to in vivo activity .

- Receptor-Specific Assays : Validate target engagement in ex vivo tissue samples to confirm mechanism .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the piperidine intermediate.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Temperature Control : Gradual addition of reactants at 0–5°C minimizes side reactions (e.g., hydrolysis of benzyl chloride). Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (>85%) .

Basic: What are the storage and stability requirements for this compound?

Store as a hydrochloride salt at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability studies indicate degradation <5% over 12 months when protected from moisture and heat. Avoid freeze-thaw cycles to prevent deliquescence .

Advanced: How can structural modifications enhance its biological activity or selectivity?

- Piperidine Substitution : Introduce methyl groups at the 3-position to modulate lipophilicity and blood-brain barrier penetration.

- Benzyl Ether Modifications : Replace isopropyl with electron-withdrawing groups (e.g., chloro) to enhance receptor affinity.

- Linker Optimization : Adjust the ethyl ether chain length to balance steric effects and binding pocket compatibility .

Advanced: What validation methods ensure observed biological activity is target-specific?

- Knockout Models : Use CRISPR-edited cell lines lacking the target receptor to confirm on-target effects.

- Negative Controls : Compare activity against structurally similar but inactive analogs (e.g., N-ethyl derivatives).

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy to rule out nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.